N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-3-(trifluoromethyl)benzamide
Description
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Properties
IUPAC Name |
N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2/c21-20(22,23)15-5-1-3-14(9-15)19(27)24-16-10-12-4-2-8-25-17(26)7-6-13(11-16)18(12)25/h1,3,5,9-11H,2,4,6-8H2,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRKBJLKNKRHNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=CC=C4)C(F)(F)F)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-3-(trifluoromethyl)benzamide is a complex organic compound belonging to the class of quinoline derivatives. Known for their diverse biological activities, quinoline derivatives have garnered significant interest in medicinal chemistry. This article explores the biological activity of this specific compound, detailing its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.4 g/mol. The structure features a hexahydropyridoquinoline core and a trifluoromethylbenzamide moiety that contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₂ |
| Molecular Weight | 250.31 g/mol |
| CAS Number | 898422-99-6 |
| Melting Point | Not Available |
| Density | Not Available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes or modulate signaling pathways crucial for various physiological processes.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on target enzymes. This interaction can disrupt metabolic pathways integral to cellular function.
- Signal Transduction Modulation : It is suggested that the compound could influence signal transduction pathways involving receptor tyrosine kinases and other signaling molecules. This modulation can affect T-cell activation and proliferation.
Pharmacological Properties
The pharmacological profile of this compound suggests potential applications in treating various diseases:
- Anticancer Activity : Quinoline derivatives have been studied for their anticancer properties. Preliminary studies indicate that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Case Studies and Research Findings
Several studies have investigated the biological activity of quinoline derivatives similar to this compound:
- Study on Anticancer Activity : A recent study demonstrated that a related quinoline derivative significantly reduced cell viability in breast cancer cell lines through apoptosis induction mechanisms (Journal of Medicinal Chemistry).
- Anti-inflammatory Mechanisms : Research published in the European Journal of Pharmacology highlighted the ability of quinoline derivatives to downregulate inflammatory cytokines in vitro and in vivo models (European Journal of Pharmacology).
Scientific Research Applications
Enzyme Inhibition
The compound exhibits potential as an enzyme inhibitor by binding to active sites on target enzymes. This interaction can disrupt metabolic pathways crucial for cellular function. Research suggests that it may inhibit specific enzymes involved in cancer progression and inflammatory responses.
Signal Transduction Modulation
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-3-(trifluoromethyl)benzamide may modulate signal transduction pathways involving receptor tyrosine kinases and other signaling molecules. This modulation can influence T-cell activation and proliferation.
Anticancer Activity
Quinoline derivatives are known for their anticancer properties. Preliminary studies indicate that this compound may inhibit tumor growth by inducing apoptosis in various cancer cell lines. For instance:
- A study published in the Journal of Medicinal Chemistry reported that related quinoline derivatives significantly reduced cell viability in breast cancer cell lines through mechanisms that induce apoptosis.
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. Research published in the European Journal of Pharmacology highlighted the ability of quinoline derivatives to downregulate inflammatory cytokines in both in vitro and in vivo models.
Case Studies and Research Findings
Several studies have investigated the biological activity of quinoline derivatives similar to this compound:
- Study on Anticancer Activity : A recent study demonstrated that a related quinoline derivative significantly reduced cell viability in breast cancer cell lines through apoptosis induction mechanisms (Journal of Medicinal Chemistry).
- Anti-inflammatory Mechanisms : Research published in the European Journal of Pharmacology highlighted the ability of quinoline derivatives to downregulate inflammatory cytokines in vitro and in vivo models.
Preparation Methods
Preparation of Julolidine
Julolidine is synthesized via cyclization reactions. A representative method involves:
Introduction of the 3-Oxo Group
The 3-oxo functionality is introduced through selective oxidation of julolidine’s bridgehead carbon:
Functionalization at the 9-Position
The 9-amino group is critical for amide bond formation. A two-step sequence is employed:
- Nitration : Treat 3-oxojulolidine with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C to install a nitro group.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of SnCl₂/HCl to convert the nitro group to an amine.
Synthesis of 3-(Trifluoromethyl)Benzoyl Chloride
The trifluoromethylbenzamide moiety is prepared separately and coupled to the quinoline core.
Route from 3-Chlorotrifluorotoluene
Adapting methods from CN113698315A:
- Cyanidation : React 3-chlorotrifluorotoluene with CuCN in DMF at 120°C to yield 3-cyano-5-trifluoromethylbenzene.
- Hydrolysis : Treat the nitrile with concentrated HCl to form 3-(trifluoromethyl)benzoic acid (yield: 85–90%).
- Chlorination : Convert the acid to its acyl chloride using thionyl chloride (SOCl₂) at reflux.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | CuCN, DMF, 120°C | 78% |
| 2 | HCl, H₂O, 100°C | 89% |
| 3 | SOCl₂, reflux | 95% |
Amide Coupling to Form the Final Compound
The 9-amino-3-oxojulolidine and 3-(trifluoromethyl)benzoyl chloride are coupled via nucleophilic acyl substitution:
Reaction Protocol
Optimization Data
| Parameter | Optimal Value | Yield |
|---|---|---|
| Molar Ratio (amine:acyl chloride) | 1:1.2 | 82% |
| Temperature | 25°C | 82% |
| Catalyst | None | - |
Alternative Synthetic Pathways
One-Pot Reductive Amination
A modified approach condenses steps for efficiency:
Solid-Phase Synthesis
Immobilize the quinoline core on Wang resin and sequentially introduce the trifluoromethylbenzamide group, though this method remains exploratory.
Challenges and Troubleshooting
- Low Coupling Yields : Ensure strict anhydrous conditions to prevent acyl chloride hydrolysis.
- Isomer Formation : Use chromatographic purification to separate regioisomers.
- Oxidation Side Reactions : Employ mild oxidizing agents (e.g., pyridinium chlorochromate) for controlled ketone formation.
Scalability and Industrial Feasibility
Q & A
Q. What are the optimal synthetic routes for N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-3-(trifluoromethyl)benzamide, and how can reaction yields be improved?
- Methodological Answer : Synthesis optimization involves selecting coupling agents (e.g., trichloroisocyanuric acid for activation) and solvents (e.g., acetonitrile for polar aprotic conditions) to stabilize intermediates. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves yield. Reaction monitoring using TLC or HPLC ensures intermediate stability. Scale-up adjustments, such as controlled addition of pivaloyl chloride derivatives, mitigate exothermic side reactions .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K resolves the pyrido[3,2,1-ij]quinoline core and trifluoromethylbenzamide orientation, with R factors <0.04 ensuring accuracy . Complementary techniques include:
- NMR : NMR confirms trifluoromethyl group integrity, while NMR identifies hydrogen bonding in the hexahydropyrido ring.
- FT-IR : Bands at ~1700 cm validate carbonyl groups (3-oxo, benzamide).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (±2 ppm error) .
Advanced Research Questions
Q. How can discrepancies between computational molecular geometry predictions and experimental crystallographic data be resolved?
- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to model the compound. Compare torsion angles (e.g., pyrido-quinoline dihedral angles) with SCXRD data. If discrepancies arise (>5° deviation), refine computational parameters (e.g., solvent effects via COSMO model) or re-examine crystal packing forces (e.g., π-π stacking, hydrogen bonds) that distort the gas-phase model .
Q. What strategies are effective in probing the biological activity of this compound, given its structural complexity?
- Methodological Answer :
- Target Identification : Perform molecular docking (AutoDock Vina) against receptors with hydrophobic pockets (e.g., kinases, GPCRs), leveraging the trifluoromethyl group’s lipophilicity.
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified benzamide substituents (e.g., chloro, methoxy) and assay cytotoxicity (MTT) or enzyme inhibition (IC).
- Metabolic Stability : Use liver microsome assays (human/rat) to assess CYP450-mediated degradation .
Q. How does the trifluoromethyl group influence electronic and steric effects in this compound’s reactivity?
- Methodological Answer :
- Electronic Effects : Compare Hammett substituent constants (σ = 0.43 for CF) to predict electron-withdrawing impacts on benzamide electrophilicity.
- Steric Effects : Analyze SCXRD data for bond angles near CF; deviations >109.5° indicate steric hindrance.
- Synthetic Modulation : Replace CF with -CH or -Cl to isolate electronic vs. steric contributions in nucleophilic substitution reactions .
Contradiction Analysis
Q. How should researchers address conflicting spectral data (e.g., NMR vs. IR) during structural validation?
- Methodological Answer :
- Cross-Validation : Re-run NMR in deuterated DMSO to resolve solvent-induced shifts. Confirm carbonyl peaks via NMR (δ ~165–175 ppm).
- Dynamic Effects : Variable-temperature NMR (e.g., 25–80°C) detects conformational flexibility causing signal splitting.
- Crystallographic Priority : Prioritize SCXRD bond lengths/angles over spectral data when contradictions persist .
Theoretical Frameworks
Q. Which conceptual frameworks guide mechanistic studies of this compound’s reactivity?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Theory : Calculate HOMO/LUMO energies (Gaussian 09) to predict sites for electrophilic/nucleophilic attacks.
- Retrosynthetic Analysis : Apply Corey’s methodology to deconstruct the pyrido[3,2,1-ij]quinoline core into bicyclic precursors (e.g., tetrahydroisoquinolines).
- Hammett Plots : Corrogate substituent effects on reaction rates (e.g., benzamide acylation) using σ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
